4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide
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Overview
Description
4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide is a complex organic compound with a unique structure that includes a benzamide core, a carbamoylmethoxy group, and a cyanocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of a suitable benzoic acid derivative with an amine.
Introduction of the Carbamoylmethoxy Group: The carbamoylmethoxy group is introduced via a nucleophilic substitution reaction, where a suitable carbamoyl chloride reacts with a hydroxybenzamide intermediate.
Addition of the Cyanocyclobutyl Group: The final step involves the addition of the cyanocyclobutyl group through a nucleophilic substitution reaction, where a cyanocyclobutyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-cyanocyclobutyl)benzoate: Shares a similar cyanocyclobutyl group but lacks the carbamoylmethoxy and N-methylbenzamide groups.
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: Contains a cyanocyclobutyl group but differs in the presence of a benzenesulfonate group instead of the benzamide core.
Uniqueness
4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18(15(10-16)7-2-8-15)14(20)11-3-5-12(6-4-11)21-9-13(17)19/h3-6H,2,7-9H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGNPKGEMJOPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OCC(=O)N)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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